Butonitazene

Beschreibung

Eigenschaften

IUPAC Name |

2-[2-[(4-butoxyphenyl)methyl]-5-nitrobenzimidazol-1-yl]-N,N-diethylethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N4O3/c1-4-7-16-31-21-11-8-19(9-12-21)17-24-25-22-18-20(28(29)30)10-13-23(22)27(24)15-14-26(5-2)6-3/h8-13,18H,4-7,14-17H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZZPOLCDCVWLAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)CC2=NC3=C(N2CCN(CC)CC)C=CC(=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301341955 |

Source

|

| Record name | Butonitazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301341955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95810-54-1 |

Source

|

| Record name | Butonitazene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095810541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butonitazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301341955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BUTONITAZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C4CE9FVR7N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Butonitazene chemical structure and synthesis pathway

An In-depth Technical Guide on the Chemical Structure and Synthesis Pathway of Butonitazene

Introduction

This compound, also known as butoxynitazene, is a synthetic opioid belonging to the benzimidazole (B57391) class of compounds.[1] First synthesized in the late 1950s during research into novel analgesics, it has no approved medical use.[1][2] Structurally similar to other potent opioids like etonitazene and isotonitazene, this compound has emerged as a compound of interest for researchers, forensic scientists, and drug development professionals due to its high potency and presence in the illicit drug market.[3][4] This document provides a detailed overview of its chemical structure, synthesis pathways, pharmacological properties, and analytical methodologies.

Chemical Structure

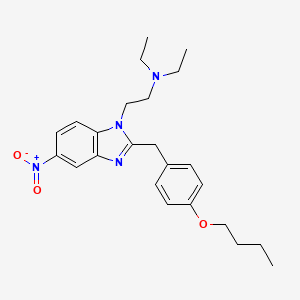

This compound is chemically designated as 2-(2-(4-butoxybenzyl)-5-nitro-1H-benzimidazol-1-yl)-N,N-diethylethan-1-amine.[1] Its molecular structure consists of a 2-benzylbenzimidazole core, which is characteristic of the "nitazene" subclass of opioids.[3] Key structural features include a nitro group at the 5-position of the benzimidazole ring and a butoxy substituent on the benzyl (B1604629) moiety.[1] The molecule does not possess any stereoisomers.[1]

Chemical Identifiers:

-

IUPAC Name: 2-[2-[(4-butoxyphenyl)methyl]-5-nitro-1H-benzimidazol-1-yl]-N,N-diethylethanamine[5]

Caption: Chemical structure of this compound.

Synthesis Pathway

The synthesis of this compound can be accomplished through several routes, with a common pathway involving a three-step process starting from 1-chloro-2,4-dinitrobenzene (B32670).[1][7] This synthesis is considered relatively straightforward and does not require precursors that are strictly regulated.[7]

Step 1: Nucleophilic Substitution The synthesis begins with the nucleophilic substitution of the activated chlorine atom on 1-chloro-2,4-dinitrobenzene with 2-diethylaminoethylamine.[1][7]

Step 2: Selective Reduction Following the substitution, the nitro group at the ortho position to the newly formed amine is selectively reduced to an amino group, yielding an ortho-phenylenediamine derivative.[1][7]

Step 3: Condensation and Cyclization The final step involves the condensation of the ortho-phenylenediamine intermediate with n-butoxyphenyl imidate. The imidate is typically prepared from the corresponding n-butoxyphenylacetonitrile derivative. This reaction forms the benzimidazole ring and yields the final product, this compound.[1][7]

Caption: General synthesis pathway for this compound.

Experimental Protocols

Synthesis of this compound (General Protocol)

The following is a generalized experimental protocol based on the described synthesis pathway.[1][7][8]

-

Preparation of N-(2,4-dinitrophenyl)-N',N'-diethylethane-1,2-diamine:

-

Dissolve 1-chloro-2,4-dinitrobenzene in a suitable solvent (e.g., ethanol).

-

Add 2-diethylaminoethylamine to the solution.

-

Heat the mixture under reflux for a specified period to facilitate the nucleophilic substitution reaction.

-

After cooling, the product can be isolated and purified.

-

-

Selective Reduction to form N¹-(2-(diethylamino)ethyl)-4-nitrobenzene-1,2-diamine:

-

The dinitro compound from the previous step is dissolved in a suitable solvent (e.g., methanol).

-

A reducing agent, such as sodium sulfide (B99878) or through catalytic hydrogenation, is used to selectively reduce the ortho-nitro group.

-

The reaction is monitored until the selective reduction is complete.

-

The resulting ortho-phenylenediamine derivative is then isolated and purified.

-

-

Condensation to form this compound:

-

The n-butoxyphenyl imidate is first prepared by treating n-butoxyphenylacetonitrile with an alcohol (e.g., ethanol) in the presence of a strong acid like hydrogen chloride.

-

The isolated ortho-phenylenediamine derivative is then reacted with the n-butoxyphenyl imidate in a suitable solvent.

-

The condensation reaction is typically heated to drive the formation of the benzimidazole ring.

-

The final product, this compound, is then isolated, often as a hydrochloride salt, and purified through recrystallization.[8]

-

Analytical Methodology: LC-QTOF-MS

A common method for the identification and confirmation of this compound in biological and seized samples is Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS).[3]

-

Sample Preparation: Samples, such as blood or urine extracts, may be analyzed directly without extensive preparation.[3]

-

Instrumentation: A UHPLC system coupled to a QTOF mass spectrometer.[3]

-

Chromatographic Conditions:

-

Column: A reverse-phase column, such as a Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm), is typically used.[3]

-

Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., 10 mM ammonium (B1175870) formate, pH 3.0) and an organic component (e.g., methanol (B129727) or acetonitrile).[3]

-

Gradient Program: A typical gradient might start with a high aqueous percentage, ramping up to a high organic percentage over several minutes to elute the analyte.[3]

-

Injection Volume: 10 µL.[3]

-

-

Mass Spectrometry Parameters:

-

Ionization Mode: Electrospray ionization (ESI) in positive mode.

-

Scan Range: A TOF MS scan range of 100-510 Da is appropriate to detect the protonated molecule [M+H]⁺ of this compound (exact mass: 425.2547).[3]

-

Data Analysis: Identification is confirmed by comparing the retention time and the mass spectral data (including the accurate mass of the parent ion and its fragmentation pattern) with an acquired reference standard.[3]

-

Pharmacological Profile

This compound is a potent opioid agonist that primarily interacts with the µ-opioid receptor (MOR).[1][7] Its pharmacological effects are similar to those of other opioids, including analgesia, euphoria, and respiratory depression.[1][2]

Receptor Binding and Functional Activity

In vitro studies have characterized the binding affinity and functional potency of this compound at opioid receptors. It demonstrates a higher affinity and potency for the µ-opioid receptor compared to the delta- and kappa-opioid receptors.[1] While its binding affinity at the µ-opioid receptor is comparable to morphine, it is lower than that of fentanyl.[1] However, in terms of functional activity (agonist-stimulated G-protein activation), some studies suggest its potency is lower than etonitazene but it acts as a full agonist with efficacy comparable to etonitazene.[7] Other studies have shown that in rodent tail-withdrawal tests, this compound is less potent than both morphine and fentanyl.[1]

Quantitative Pharmacological Data

The following table summarizes key quantitative data on the pharmacological properties of this compound in comparison to other well-known opioids.

| Compound | Receptor | Binding Affinity (Kᵢ, nM) | Potency (EC₅₀, nM) | Efficacy (Eₘₐₓ, %) | Reference(s) |

| This compound | µ (rat) | Similar to Morphine | 2.32 | 101 | [1][7] |

| Lower than Fentanyl | [1] | ||||

| δ (human) | Lower than Fentanyl/Morphine | - | - | [1] | |

| κ (human) | Lower than Fentanyl/Morphine | - | - | [1] | |

| Fentanyl | µ | 1.255 | - | - | [9] |

| Morphine | µ | - | - | - | |

| Etonitazene | µ | - | 0.0398 | 106 | [7] |

Note: Data is compiled from various studies and experimental conditions may differ.

Signaling Pathway

As a µ-opioid receptor agonist, this compound initiates intracellular signaling cascades upon binding to the receptor, which is a G-protein coupled receptor (GPCR). The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[7] Additionally, activation of the µ-opioid receptor by this compound involves interaction with β-arrestin-2, a protein that plays a role in receptor desensitization and internalization, and can also mediate some of the adverse effects associated with opioid use.[1]

Caption: Simplified µ-opioid receptor signaling pathway.

Conclusion

This compound is a potent synthetic opioid of the benzimidazole class with a well-defined chemical structure and established synthesis pathways. Its high affinity and efficacy at the µ-opioid receptor underscore its potent analgesic and psychoactive effects. The availability of reliable analytical methods is crucial for its detection in forensic and clinical settings. This guide provides core technical information to aid researchers, scientists, and drug development professionals in understanding the fundamental chemical and pharmacological aspects of this compound.

References

- 1. cdn.who.int [cdn.who.int]

- 2. This compound - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]

- 3. cfsre.org [cfsre.org]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound | C24H32N4O3 | CID 156588955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. Buy this compound | 95810-54-1 [smolecule.com]

- 8. US2935514A - Benzimidazoles - Google Patents [patents.google.com]

- 9. Pharmacologic Characterization of Substituted Nitazenes at μ, κ, and Δ Opioid Receptors Suggests High Potential for Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

IUPAC name for Butonitazene and its derivatives

An In-depth Technical Guide to the IUPAC Nomenclature, Pharmacology, and Analysis of Butonitazene and Its Derivatives

This technical guide provides a comprehensive overview of this compound and its structurally related derivatives, a class of synthetic opioids known as nitazenes. The information is intended for researchers, scientists, and drug development professionals, focusing on the chemical nomenclature, pharmacological properties, and analytical methodologies associated with these compounds.

IUPAC Nomenclature and Chemical Properties

This compound and its derivatives are part of the 2-benzylbenzimidazole class of opioids, first synthesized in the 1950s.[1] The systematic naming of these compounds follows the guidelines established by the International Union of Pure and Applied Chemistry (IUPAC).

The IUPAC name for this compound is 2-(2-(4-butoxybenzyl)-5-nitro-1H-benzimidazol-1-yl)-N,N-diethylethan-1-amine .[2][3][4][5] This nomenclature precisely describes its molecular structure, which consists of a central benzimidazole (B57391) core with a nitro group, a butoxy-substituted benzyl (B1604629) group, and a diethylaminoethyl side chain.

A variety of derivatives have been synthesized, primarily differing in the substitution on the benzyl ring and the N,N-diethylamino moiety. The IUPAC names and key chemical properties of this compound and several prominent derivatives are summarized in the table below.

| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 2-(2-(4-butoxybenzyl)-5-nitro-1H-benzimidazol-1-yl)-N,N-diethylethan-1-amine[2][3] | C₂₄H₃₂N₄O₃[3] | 424.54[6] |

| Metonitazene | N,N-diethyl-2-[2-[(4-methoxyphenyl)methyl]-5-nitrobenzimidazol-1-yl]ethanamine[7] | C₂₁H₂₆N₄O₃[7] | 382.5[7] |

| Etonitazene | 2-[2-[(4-ethoxyphenyl)methyl]-5-nitrobenzimidazol-1-yl]-N,N-diethylethanamine[8] | C₂₂H₂₈N₄O₃[8] | 396.5[9] |

| Isotonitazene | N,N-diethyl-2-[2-[(4-isopropoxyphenyl)methyl]-5-nitro-benzimidazol-1-yl]ethanamine[10] | C₂₃H₃₀N₄O₃[10] | 410.51[10] |

| Protonitazene | N,N-diethyl-2-((5-nitro-2-(4-propoxybenzyl)-1H-benzo[d]imidazol-1-yl)methyl)ethan-1-amine | C₂₄H₃₂N₄O₃ | 424.5 |

| Flunitazene | N,N-diethyl-2-[2-[(4-fluorophenyl)methyl]-5-nitrobenzimidazol-1-yl]ethanamine[11] | C₂₀H₂₃FN₄O₂[11] | 370.4[11] |

| N-Pyrrolidino Etonitazene (Etonitazepyne) | 2-[(4-ethoxyphenyl)methyl]-5-nitro-1-(2-pyrrolidin-1-ylethyl)-1H-benzoimidazole[12] | C₂₄H₂₉N₄O₃ | 423.5 |

| N-Desethyl Isotonitazene | N-ethyl-2-[[4-(1-methylethoxy)phenyl]methyl]-5-nitro-1H-benzimidazole-1-ethanamine[13] | C₂₁H₂₆N₄O₃ | 382.5 |

Pharmacological Data

The primary mechanism of action for this compound and its derivatives is agonism at the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[4][14] The potency and efficacy of these compounds can vary significantly based on their chemical structure. The following table summarizes key in vitro pharmacological data for selected nitazene (B13437292) analogs.

| Compound | µ-Opioid Receptor Binding Affinity (Kᵢ, nM) | µ-Opioid Receptor Functional Potency (EC₅₀, nM) | µ-Opioid Receptor Efficacy (Eₘₐₓ, % vs. DAMGO) |

| This compound | 1.255 | 0.84[4] | ~103-108%[4] |

| Metonitazene | 0.58[7] | 1.74[7] | >100%[7] |

| Etonitazene | 0.206 | 1.12 | >100%[4] |

| Isotonitazene | 0.44[7] | 0.107[7] | >100%[7] |

| N-Desethyl Isotonitazene | 0.252[7] | 0.011[4] | >100%[7] |

| Fentanyl (Reference) | 1.255 | 0.34[4] | ~105%[4] |

| Morphine (Reference) | 1.255 | 1.9[4] | ~100%[4] |

Experimental Protocols

General Synthesis of 2-Benzylbenzimidazole Opioids

A common synthetic route for this class of compounds involves a multi-step process:

-

Nucleophilic Aromatic Substitution: The synthesis often begins with the reaction of a substituted 1-chloro-2,4-dinitrobenzene (B32670) with a desired N,N-dialkyl-ethylenediamine. This step introduces the ethylamine (B1201723) side chain to the dinitrophenyl ring.

-

Selective Reduction: The nitro group ortho to the newly introduced side chain is selectively reduced to an amine. This reduction is crucial for the subsequent cyclization step.

-

Condensation and Cyclization: The resulting ortho-phenylenediamine is then condensed with a substituted phenylacetimidate hydrochloride. This reaction forms the benzimidazole ring system, yielding the final 2-benzylbenzimidazole product.

Analytical Methodology: LC-MS/MS for Quantification in Biological Matrices

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used technique for the sensitive and specific detection and quantification of nitazene analogs in biological samples such as blood and urine.[15][16]

-

Sample Preparation: A common sample preparation method is liquid-liquid extraction.[16]

-

To 1 mL of the biological matrix (e.g., whole blood), an internal standard (e.g., a deuterated analog such as isotonitazene-d₇) is added.[16]

-

The sample is then alkalinized with a suitable buffer.

-

Extraction is performed with an organic solvent (e.g., a mixture of ethyl acetate (B1210297) and hexane).

-

The organic layer is separated, evaporated to dryness, and the residue is reconstituted in a mobile phase-compatible solvent for injection into the LC-MS/MS system.

-

-

Chromatographic Separation:

-

Column: A C18 or biphenyl (B1667301) analytical column is typically used for separation.[15][16]

-

Mobile Phase: A gradient elution with a mixture of aqueous and organic mobile phases (e.g., ammonium (B1175870) formate (B1220265) buffer and methanol) is employed to achieve chromatographic separation of the analytes.[1]

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each analyte and internal standard.[15]

-

Visualizations

µ-Opioid Receptor Signaling Pathway

This compound and its derivatives act as agonists at the µ-opioid receptor, a class A G-protein coupled receptor (GPCR).[14] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of intracellular signaling pathways.

Caption: µ-Opioid receptor signaling pathway activated by this compound.

General Experimental Workflow for Synthesis and Analysis

The following diagram illustrates a typical workflow from the chemical synthesis of a nitazene analog to its analysis in a biological sample.

Caption: General workflow for the synthesis and bioanalysis of nitazene analogs.

References

- 1. cfsre.org [cfsre.org]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 4. The in vitro functional profiles of fentanyl and nitazene analogs at the μ-opioid receptor - high efficacy is dangerous regardless of signaling bias - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacologic Characterization of Substituted Nitazenes at μ, κ, and Δ Opioid Receptors Suggests High Potential for Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Mu-opioid receptor selective superagonists produce prolonged respiratory depression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. A Putative Binding Model of Nitazene Derivatives at the μ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. escholarship.org [escholarship.org]

- 13. In vitro functional profiling of fentanyl and nitazene analogs at the μ-opioid receptor reveals high efficacy for Gi protein signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. High-throughput quantification of emerging “nitazene” benzimidazole opioid analogs by microextraction and UHPLC–MS-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Pharmacological Profile of Butonitazene: A Technical Guide for Researchers

Introduction

Butonitazene is a potent synthetic opioid belonging to the benzimidazole (B57391) class, a group of compounds first synthesized in the late 1950s as potential analgesics.[1][2][3] Structurally, it is a 2-benzylbenzimidazole derivative and a homologue of other "nitazene" compounds such as etonitazene and isotonitazene.[1] Although initially developed for their pain-relieving properties, these compounds were never approved for medical use due to their unfavorable side effect profile, including severe respiratory depression.[4][5] In recent years, this compound and related compounds have emerged on the illicit drug market, posing a significant public health risk.[5][6] This document provides a detailed technical overview of the pharmacological profile of this compound, intended for researchers, scientists, and drug development professionals.

Pharmacodynamics

This compound's pharmacological effects are primarily mediated by its interaction with the endogenous opioid system. It acts as a potent agonist at the mu-opioid receptor (MOR), which is the primary target for classic opioids like morphine and fentanyl.[1][6][7]

Receptor Binding Profile

In vitro studies have characterized the binding affinity of this compound for the three main opioid receptor subtypes: mu (μ), delta (δ), and kappa (κ). This compound displays a high affinity for the mu-opioid receptor, with significantly lower affinity for the delta and kappa receptors, indicating its selectivity as a MOR agonist.[1][8] Its binding affinity at the mu-opioid receptor is comparable to that of morphine but lower than that of fentanyl.[1]

| Compound | Receptor | Binding Affinity (Ki, nM) | Source |

| This compound | Mu (μ) | 1.76 | [8] |

| Delta (δ) | 1130 | [8] | |

| Kappa (κ) | 287 | [8] | |

| Fentanyl | Mu (μ) | 1.255 | [8] |

| Morphine | Mu (μ) | 1.83 | [8] |

Receptor Activation and Signaling Pathways

As a mu-opioid receptor agonist, this compound activates intracellular signaling cascades upon binding. This activation primarily involves the Gαi/o subunit of the heterotrimeric G-protein complex, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[9][10] This signaling pathway is the foundation of its analgesic effects. Additionally, activation of the mu-opioid receptor by this compound has been shown to involve interaction with β-arrestin-2.[6] The recruitment of β-arrestin has been implicated in mediating some of the adverse effects of opioids, such as respiratory depression and tolerance.[1]

References

- 1. cdn.who.int [cdn.who.int]

- 2. lahacienda.com [lahacienda.com]

- 3. cfsre.org [cfsre.org]

- 4. List of benzimidazole opioids - Wikipedia [en.wikipedia.org]

- 5. Synthetic Benzimidazole Opioids: The Emerging Health Challenge for European Drug Users - PMC [pmc.ncbi.nlm.nih.gov]

- 6. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 7. Federal Register :: Request Access [unblock.federalregister.gov]

- 8. Pharmacologic Characterization of Substituted Nitazenes at μ, κ, and Δ Opioid Receptors Suggests High Potential for Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro functional profiling of fentanyl and nitazene analogs at the μ-opioid receptor reveals high efficacy for Gi protein signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Buy this compound | 95810-54-1 [smolecule.com]

In-Vitro Mu-Opioid Receptor Binding Affinity of Butonitazene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in-vitro mu-opioid receptor (MOR) binding affinity of Butonitazene, a potent synthetic opioid of the benzimidazole (B57391) class. This compound has emerged as a significant compound of interest due to its high potency and structural similarity to other nitazene (B13437292) analogs.[1] This document summarizes key quantitative binding data, details the experimental protocols used for its characterization, and visualizes the associated cellular signaling pathways. The information presented is intended to support research, drug development, and harm reduction efforts related to this novel psychoactive substance.

Quantitative Binding Affinity Data

The in-vitro binding affinity of this compound for the mu-opioid receptor has been determined through competitive radioligand binding assays. These assays measure the ability of an unlabeled compound (this compound) to displace a radiolabeled ligand that has a known high affinity for the receptor. The resulting data is typically presented as the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

In-vitro pharmacological studies have demonstrated that this compound is a potent opioid agonist.[2] Its binding affinity for the mu-opioid receptor is comparable to that of morphine but lower than that of fentanyl.[2] Preclinical studies have confirmed that this compound selectively binds to mu-opioid receptors and acts as a MOR agonist, similar to morphine and fentanyl.[3]

| Compound | Receptor | Radioligand | Ki (nM) | Reference |

| This compound | Human Mu-Opioid | [3H]DAMGO | Data not explicitly found in single value, but stated to be similar to morphine | [2] |

| Morphine | Human Mu-Opioid | [3H]DAMGO | ~1-10 | [2][4] |

| Fentanyl | Human Mu-Opioid | [3H]DAMGO | ~1.25 - 1.88 | [4][5] |

Note: While a precise Ki value for this compound was not located in the immediate search results, its affinity is consistently reported to be in the same range as morphine.[2] For comparison, various nitazene analogs exhibit a wide range of affinities for the MOR, with some demonstrating sub-nanomolar Ki values, indicating extremely high potency.[4][5]

Experimental Protocols

The determination of in-vitro mu-opioid receptor binding affinity typically employs a competitive radioligand binding assay. The following is a generalized protocol based on standard methodologies used for opioid receptor binding studies.

Materials and Reagents

-

Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) cells or other suitable cell lines stably expressing the human mu-opioid receptor (hMOR).

-

Radioligand: [3H]DAMGO ([D-Ala2, N-MePhe4, Gly5-ol]-enkephalin), a selective mu-opioid peptide agonist.

-

Test Compound: this compound hydrochloride.

-

Non-specific Binding Control: Naloxone (B1662785) or another suitable opioid antagonist at a high concentration (e.g., 10 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass fiber filters (e.g., Whatman GF/B).

-

96-well plates.

-

Filtration apparatus.

-

Liquid scintillation counter.

Experimental Workflow: Competitive Radioligand Binding Assay

The following diagram illustrates the typical workflow for a competitive radioligand binding assay to determine the Ki of this compound.

Detailed Methodological Steps

-

Membrane Preparation:

-

Culture CHO-hMOR cells to confluence.

-

Harvest cells and homogenize in ice-cold lysis buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in assay buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a Bradford or BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: hMOR membranes, [3H]DAMGO (at a concentration near its Kd), and assay buffer.

-

Non-specific Binding: hMOR membranes, [3H]DAMGO, and a high concentration of naloxone (e.g., 10 µM).

-

Competition: hMOR membranes, [3H]DAMGO, and varying concentrations of this compound.

-

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.

-

Wash the filters multiple times with ice-cold wash buffer to minimize non-specific binding to the filters.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

-

Mu-Opioid Receptor Signaling Pathway

This compound, as a mu-opioid receptor agonist, activates a cascade of intracellular signaling events upon binding to the receptor. The mu-opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gαi/o.

G-Protein Dependent Signaling

The canonical signaling pathway initiated by MOR activation is depicted below.

References

The Genesis of Potent Analgesics: An In-depth Technical Guide to the Discovery and History of 2-Benzylbenzimidazole Opioids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-benzylbenzimidazole opioids, colloquially known as "nitazenes," represent a class of synthetic opioids with a rich and complex history. Originally synthesized in the mid-20th century as potential novel analgesics, their exceptional potency and narrow therapeutic window led to their abandonment for clinical development.[1][2][3] However, their story did not end there. In recent years, these compounds have re-emerged in the illicit drug market, posing a significant public health threat due to their extreme potency, which in some cases surpasses that of fentanyl.[2][3] This technical guide provides a comprehensive overview of the discovery, history, and core pharmacology of 2-benzylbenzimidazole opioids, intended for researchers, scientists, and drug development professionals.

Historical Discovery and Development

The journey of 2-benzylbenzimidazole opioids began in the late 1950s in the research laboratories of the Swiss pharmaceutical company Ciba AG (now Novartis).[3][4] A 1957 publication by Hunger and colleagues first described the synthesis and analgesic properties of a series of basically substituted 2-benzylbenzimidazoles.[5][6] The initial lead compound, 1-(β-diethylaminoethyl)-2-benzylbenzimidazole, showed weak analgesic effects.[3] This discovery spurred further investigation into the structure-activity relationships of this new chemical class.

A key breakthrough came with the introduction of a nitro group at the 5-position of the benzimidazole (B57391) core, which was found to dramatically increase analgesic potency.[3] Subsequent modifications, particularly at the 4-position of the benzyl (B1604629) ring, led to the synthesis of highly potent compounds. The substitution with an ethoxy group at this position resulted in the creation of etonitazene, a compound estimated to be 1,000 to 1,500 times more potent than morphine in animal models.[7] Another early compound, clonitazene, with a chloro-substituent on the benzyl ring, was found to be approximately three times as potent as morphine.[8]

Despite their potent analgesic properties, the development of these compounds for medicinal use was halted. The primary reason was their unfavorable safety profile, characterized by a narrow therapeutic index and a high risk of respiratory depression.[3] For decades, these compounds remained largely of academic interest, occasionally resurfacing in forensic cases.[9] However, since 2019, a number of these historical compounds and their novel analogues have been increasingly identified in the illicit drug supply, leading to a resurgence of scientific interest and public health concern.[3]

Core Pharmacology and Mechanism of Action

2-Benzylbenzimidazole opioids exert their effects primarily as potent agonists of the μ-opioid receptor (MOR), a G protein-coupled receptor (GPCR).[2][4] Their binding to the MOR initiates a cascade of intracellular signaling events that ultimately lead to their analgesic and other opioid-like effects.

Signaling Pathways

The activation of the μ-opioid receptor by a 2-benzylbenzimidazole opioid agonist triggers two main signaling pathways: the G protein-dependent pathway and the β-arrestin recruitment pathway.

-

G Protein Signaling: Upon agonist binding, the MOR undergoes a conformational change, facilitating the coupling and activation of inhibitory G proteins (Gi/o). This leads to the dissociation of the Gα and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can modulate various downstream effectors, including ion channels, leading to neuronal hyperpolarization and reduced neurotransmitter release. This pathway is primarily associated with the analgesic effects of opioids.

-

β-Arrestin Recruitment: Following G protein activation, the agonist-bound MOR is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins to the receptor. β-Arrestin binding desensitizes the G protein signaling and can also initiate a separate wave of signaling, which has been implicated in some of the adverse effects of opioids, such as respiratory depression and tolerance.

References

- 1. benchchem.com [benchchem.com]

- 2. chemistry.mdma.ch [chemistry.mdma.ch]

- 3. List of benzimidazole opioids - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. [Synthesis of analgesically active benzimidazole derivatives with basic substitutions] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthese basisch substituierter, analgetisch wirksamer Benzimidazol-Derivate | Semantic Scholar [semanticscholar.org]

- 7. gov.uk [gov.uk]

- 8. ACMD report – A review of the evidence on the use and harms of 2-benzyl benzimidazole (‘nitazene’) and piperidine benzimidazolone (‘brorphine-like’) opioids. - Drugs and Alcohol [drugsandalcohol.ie]

- 9. benchchem.com [benchchem.com]

Butonitazene mechanism of action at opioid receptors

An In-depth Technical Guide on the Mechanism of Action of Butonitazene at Opioid Receptors

Introduction

This compound is a potent synthetic opioid belonging to the 2-benzylbenzimidazole class of compounds, commonly known as nitazenes.[1] First synthesized in the 1950s, this class was investigated for its analgesic properties but was never approved for clinical use due to an unfavorable balance between therapeutic and toxic effects.[1] In recent years, this compound and other nitazene (B13437292) analogues have emerged on the illicit drug market, posing a significant public health risk due to their high potency, often exceeding that of fentanyl.[2][3] This guide provides a detailed technical overview of the mechanism of action of this compound at opioid receptors, focusing on its binding affinity, functional activity, and downstream signaling pathways. The information is intended for researchers, scientists, and drug development professionals.

Core Mechanism of Action at Opioid Receptors

This compound exerts its pharmacological effects primarily by acting as a potent, full agonist at the mu-opioid receptor (MOR), the main receptor target for classical opioids like morphine and fentanyl.[4][5] Its interaction with kappa-opioid receptors (KOR) and delta-opioid receptors (DOR) is significantly weaker, indicating a strong selectivity for the MOR.[2][3]

Upon binding to the MOR, a G protein-coupled receptor (GPCR), this compound induces a conformational change that triggers intracellular signaling cascades.[6] The primary pathway involves the activation of heterotrimeric Gi/o proteins. This leads to the dissociation of the Gα and Gβγ subunits, which then modulate various downstream effectors, ultimately resulting in the analgesic and euphoric effects, but also severe adverse effects like respiratory depression.[6][7] Additionally, like many opioids, this compound's activation of the MOR involves interaction with β-arrestin-2, a protein implicated in receptor desensitization and mediating some of the adverse effects of opioids.[4][5]

Quantitative Pharmacological Data

The following tables summarize the in vitro pharmacological data for this compound at human mu, kappa, and delta opioid receptors. The data are derived from studies using Chinese Hamster Ovary (CHO) cells heterologously expressing the respective human opioid receptors.

Table 1: Opioid Receptor Binding Affinity (Kᵢ)

Binding affinity (Kᵢ) represents the concentration of the drug required to occupy 50% of the receptors. A lower Kᵢ value indicates a higher binding affinity. These values were determined using radioligand competition binding assays.

| Compound | MOR Kᵢ (nM) | KOR Kᵢ (nM) | DOR Kᵢ (nM) |

| This compound | 1.83 | 209 | 2240 |

| Fentanyl | 1.255 | 58.0 | 1580 |

| Morphine | 1.63 | 260 | 2830 |

Data sourced from a comprehensive study on 19 nitazene analogs.[2]

Table 2: Opioid Receptor Functional Activity (EC₅₀ and Eₘₐₓ)

Functional activity was assessed using [³⁵S]GTPγS binding assays, which measure the activation of G proteins upon receptor agonism. Potency (EC₅₀) is the concentration of the agonist that produces 50% of the maximal response, while efficacy (Eₘₐₓ) is the maximum response elicited by the compound relative to a standard agonist.

| Compound | MOR EC₅₀ (nM) | MOR Eₘₐₓ (%) | KOR EC₅₀ (nM) | KOR Eₘₐₓ (%) | DOR EC₅₀ (nM) | DOR Eₘₐₓ (%) |

| This compound | 7.91 | 102 | 1630 | 85 | >10000 | - |

| Fentanyl | 3.25 | 100 | 119 | 80 | 305 | 40 |

| Morphine | 20.2 | 87 | 1010 | 79 | 196 | 60 |

Data sourced from the same comprehensive study. Eₘₐₓ values are relative to the standard agonists DAMGO (MOR), U50,488H (KOR), and DPDPE (DOR).[2]

Signaling Pathways

This compound's binding to the MOR initiates two primary signaling cascades: the G protein-dependent pathway and the β-arrestin-mediated pathway.

G Protein-Dependent Signaling

This is the canonical pathway responsible for the primary analgesic effects of opioids.[6]

-

Agonist Binding: this compound binds to the MOR.

-

G Protein Activation: The receptor-agonist complex catalyzes the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the associated Gi/o protein.

-

Subunit Dissociation: The Gα(GTP) subunit dissociates from the Gβγ dimer.

-

Downstream Effects:

-

Gα(GTP): Inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[8]

-

Gβγ: Modulates ion channels, primarily activating G protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibiting N-type voltage-gated calcium channels (VGCCs). This leads to neuronal hyperpolarization and reduced neurotransmitter release, respectively, dampening pain signal transmission.[6][7]

-

β-Arrestin-2 Recruitment

Activation of the MOR by this compound also promotes the recruitment of β-arrestin-2.[4][5] This pathway is crucial for receptor desensitization and internalization, and it has been linked to some of the adverse effects of opioids, such as respiratory depression and constipation.[5]

-

Receptor Phosphorylation: The agonist-bound MOR is phosphorylated by G protein-coupled receptor kinases (GRKs).

-

β-Arrestin Binding: Phosphorylated MOR serves as a docking site for β-arrestin-2.

-

Downstream Events:

-

Desensitization: β-Arrestin binding sterically hinders further G protein coupling, terminating the signal.

-

Internalization: β-Arrestin acts as an adaptor protein, linking the receptor to clathrin-coated pits for endocytosis.

-

Independent Signaling: β-Arrestin can also act as a scaffold for other signaling proteins, such as MAP kinases (e.g., ERK1/2), initiating G protein-independent signaling cascades.[9][10]

-

Experimental Protocols

The characterization of this compound's mechanism of action relies on standardized in vitro assays.

Protocol 1: Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of a test compound for a specific receptor.

-

Preparation: Membranes are prepared from CHO cells stably expressing the human opioid receptor subtype (MOR, KOR, or DOR).

-

Incubation: A fixed concentration of a specific radioligand (e.g., [³H]DAMGO for MOR) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (this compound).

-

Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the unbound.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.

Protocol 2: [³⁵S]GTPγS Functional Assay

This assay measures the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of an agonist by quantifying its ability to stimulate G protein activation.[11]

Protocol 3: β-Arrestin Recruitment Assay (e.g., PathHunter® Assay)

This assay quantifies the recruitment of β-arrestin to an activated GPCR.[12][13]

-

Cell Line: Utilizes an engineered cell line co-expressing the GPCR of interest (e.g., MOR) fused to a small enzyme fragment (ProLink™, PK) and β-arrestin fused to the larger, complementary enzyme acceptor (EA) fragment of β-galactosidase.

-

Agonist Stimulation: The cells are treated with varying concentrations of the agonist (this compound).

-

Recruitment & Complementation: Agonist binding activates the MOR-PK, causing it to be phosphorylated and recruit the β-arrestin-EA. The proximity of the two fragments allows them to complement and form an active β-galactosidase enzyme.

-

Detection: A chemiluminescent substrate is added. The active enzyme hydrolyzes the substrate, producing a light signal.

-

Measurement: The signal is quantified using a luminometer.

-

Data Analysis: A concentration-response curve is generated to determine the EC₅₀ and Eₘₐₓ for β-arrestin recruitment.

Conclusion

This compound's mechanism of action is characterized by its function as a high-affinity, high-potency, and full agonist at the mu-opioid receptor.[2][3] Its selectivity for the MOR over KOR and DOR is pronounced.[2] The activation of the MOR by this compound engages both G protein-dependent signaling, which is responsible for its potent analgesic effects, and β-arrestin-2 recruitment, a pathway implicated in adverse effects and receptor regulation.[4][5] The quantitative data reveal that while its binding affinity is comparable to morphine, its functional potency in activating G proteins is significantly higher, contributing to its dangerous profile.[2][5] A thorough understanding of these mechanisms is critical for the development of potential antagonists and for informing public health responses to the emergence of this hazardous synthetic opioid.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Pharmacologic Characterization of Substituted Nitazenes at μ, κ, and Δ Opioid Receptors Suggests High Potential for Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 5. cdn.who.int [cdn.who.int]

- 6. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. painphysicianjournal.com [painphysicianjournal.com]

- 9. Structure–Activity Relationship Studies of Functionally Selective Kappa Opioid Receptor Agonists that Modulate ERK 1/2 Phosphorylation While Preserving G Protein Over βArrestin2 Signaling Bias - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure-activity relationship studies of functionally selective kappa opioid receptor agonists that modulate ERK 1/2 phosphorylation while preserving G protein over βarrestin2 signaling bias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

Butonitazene Hydrochloride: A Technical Guide to its Physicochemical Properties and Solubility

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties and solubility of Butonitazene hydrochloride. The information is curated for professionals in research, scientific, and drug development fields, with a focus on structured data presentation, detailed experimental context, and visual representation of relevant biological pathways.

Physicochemical Properties

This compound, a potent synthetic opioid, belongs to the benzimidazole (B57391) class of compounds.[1][2] Its hydrochloride salt is the common form available for research and analytical purposes.[3] The fundamental physicochemical characteristics of this compound hydrochloride are summarized below.

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

| Property | Value | Source(s) |

| Chemical Name | 2-[2-[(4-butoxyphenyl)methyl]-5-nitrobenzimidazol-1-yl]-N,N-diethylethanamine hydrochloride | [4] |

| Molecular Formula | C₂₄H₃₂N₄O₃ · HCl | [5] |

| Molecular Weight | 424.5 g/mol (free base) 461.00 g/mol (hydrochloride) | [4][6][7],[5] |

| Appearance | Crystalline solid, White or yellow-brown powder | [3][6][8] |

| Melting Point | 154–156 °C (hydrochloride) | [3] |

| Boiling Point | No information available | [3] |

| pKa | No information available | |

| logP | No information available |

Solubility Profile

The solubility of this compound hydrochloride has been determined in several common organic solvents. However, definitive data on its aqueous solubility remains limited.

Table 2: Solubility of this compound Hydrochloride

| Solvent | Solubility | Source(s) |

| Dimethyl Sulfoxide (DMSO) | 20 mg/mL | [3][6] |

| Dimethylformamide (DMF) | 25 mg/mL | [3][6] |

| Ethanol | 10 mg/mL | [3][6] |

| Methanol (B129727) | A certified reference material is available as a 1 mg/mL solution. | [5] |

| Water | No definitive data available. A related compound, isotonitazene, is predicted to be slightly soluble (1.0 g/L). | [3][9][10] |

| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [3][6] |

Experimental Methodologies

The characterization and identification of this compound in forensic and research settings rely on sophisticated analytical techniques. While specific protocols for determining each physicochemical property are not extensively detailed in the public domain, the following methods are cited for its analysis:

-

Gas Chromatography-Mass Spectrometry (GC-MS): Used for the separation and identification of this compound. Standard samples are typically diluted in methanol for analysis.[7]

-

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS): A high-resolution mass spectrometry technique used for the accurate mass determination and structural elucidation of this compound and its metabolites.[7][11][12]

-

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD): Employed for the separation and quantification of this compound, with detection based on its UV absorbance.[3][13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Utilized for the definitive structural characterization of the molecule.[3]

A general workflow for the analytical identification of this compound is depicted below.

Signaling and Metabolic Pathways

This compound exerts its potent opioid effects primarily through its interaction with the μ-opioid receptor (MOR).

4.1. μ-Opioid Receptor Signaling

As a μ-opioid receptor agonist, this compound activates intracellular signaling cascades.[3][8] The canonical pathway involves the inhibition of adenylyl cyclase, leading to reduced cyclic AMP (cAMP) levels. Additionally, activation of the μ-opioid receptor by this compound involves interaction with β-arrestin-2, which can mediate both receptor desensitization and downstream signaling events, potentially contributing to the adverse effects of the drug.[3]

4.2. Putative Metabolic Pathway

The biotransformation of this compound is a critical aspect of its pharmacology and toxicology. A putative metabolic pathway has been proposed, highlighting several key enzymatic reactions.

References

- 1. List of benzimidazole opioids - Wikipedia [en.wikipedia.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. cdn.who.int [cdn.who.int]

- 4. This compound | C24H32N4O3 | CID 156588955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound hydrochloride solution CRM 118951-34-1 [sigmaaldrich.com]

- 6. caymanchem.com [caymanchem.com]

- 7. cfsre.org [cfsre.org]

- 8. This compound - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]

- 9. cdn.who.int [cdn.who.int]

- 10. cdn.who.int [cdn.who.int]

- 11. caymanchem.com [caymanchem.com]

- 12. policija.si [policija.si]

- 13. researchgate.net [researchgate.net]

In-Vitro Metabolism and Biotransformation of Butonitazene: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-vitro metabolism and biotransformation of Butonitazene, a potent synthetic opioid of the benzimidazole (B57391) class. Understanding the metabolic fate of this compound is critical for toxicological assessment, clinical management of potential overdose, and the development of effective countermeasures. This document summarizes key quantitative data, details experimental protocols from pivotal studies, and visualizes the metabolic pathways and experimental workflows.

Executive Summary

This compound undergoes rapid and extensive metabolism in human liver preparations. In-vitro studies utilizing human liver microsomes (HLM), S9 fractions, and hepatocytes have demonstrated that the primary metabolic routes include Phase I reactions such as N-dealkylation, O-dealkylation, and hydroxylation, followed by Phase II conjugation, primarily glucuronidation and acetylation.[1][2] The compound is characterized by a high intrinsic clearance, suggesting a significant first-pass effect and a short biological half-life.[3][4] Key cytochrome P450 (CYP) enzymes, particularly CYP2D6, CYP2B6, and CYP2C8, have been identified as the major catalysts in its biotransformation.[3][5]

Quantitative Metabolic Data

The following tables summarize the key quantitative parameters determined from in-vitro metabolism studies of this compound.

Table 1: In-Vitro Metabolic Stability of this compound in Human Liver Fractions

| Parameter | Human Liver Microsomes (HLM) | Human Liver S9 Fraction | Reference |

| Intrinsic Clearance (CLint) | 309 µL/min/mg protein | 217 µL/min/mg protein | [3][4] |

| Half-Life (t½) | ~8 minutes | < 10 minutes | [3][6] |

| Depletion at 60 min | > 95% | > 95% | [3][4] |

Table 2: Metabolic Clearance of this compound in Human Hepatocytes

| Parameter | Value | Reference |

| Intrinsic Clearance | 2.4 mL/min/g liver | [2][6] |

| Extrapolated In-Vivo Clearance | 14.4 (mL/min)/kg body mass | [2][6] |

Table 3: Major Metabolites of this compound Identified In-Vitro

| Metabolite | Biotransformation Reaction | System | Reference |

| N-desethylthis compound | N-dealkylation | HLM, Hepatocytes | [2][3][5] |

| O-dealkylthis compound (4'-hydroxy-nitazene) | O-dealkylation | HLM, Hepatocytes | [1][2][7] |

| Hydroxythis compound | Hydroxylation | HLM, Hepatocytes | [2][3][5] |

| N-desethyl-hydroxythis compound | N-dealkylation & Hydroxylation | HLM | [3][5] |

| This compound Glucuronide | Glucuronidation | Hepatocytes | [2] |

| This compound Acetyl Conjugate | Acetylation | Hepatocytes | [2] |

| Sulfonated Hydroxylated Metabolite | Sulfonation & Hydroxylation | Camel Liver Homogenates | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the typical experimental protocols used for studying the in-vitro metabolism of this compound.

Metabolic Stability Assessment in Human Liver Microsomes (HLM)

This protocol is designed to determine the rate of disappearance of the parent drug upon incubation with HLM.

-

Preparation of Incubation Mixture: A typical incubation mixture contains pooled human liver microsomes (e.g., 0.5 mg/mL protein), this compound (e.g., 1 µM), and a phosphate (B84403) buffer (e.g., 100 mM, pH 7.4) in a final volume of 200 µL.

-

Pre-incubation: The mixture is pre-incubated at 37°C for a short period (e.g., 5-10 minutes) to allow the system to equilibrate.[3]

-

Initiation of Reaction: The metabolic reaction is initiated by the addition of an NADPH-regenerating system (cofactor).[3]

-

Sampling: Aliquots of the incubation mixture are collected at various time points (e.g., 0, 5, 10, 15, 30, and 60 minutes).[3]

-

Termination of Reaction: The reaction in each aliquot is immediately stopped by adding an ice-cold organic solvent, such as acetonitrile (B52724) or methanol, which also serves to precipitate the microsomal proteins.[3]

-

Sample Processing: The samples are centrifuged to pellet the precipitated proteins. The supernatant, containing the remaining parent drug and metabolites, is then collected for analysis.[3]

-

Analytical Method: The concentration of this compound in the supernatant is quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[5]

-

Data Analysis: The percentage of this compound remaining at each time point is plotted against time. The half-life (t½) and intrinsic clearance (CLint) are then calculated from the slope of the initial linear phase of the logarithmic plot.

Metabolite Identification in Human Hepatocytes

This protocol aims to identify the major metabolites formed from the parent drug in a more physiologically relevant in-vitro system.

-

Cell Culture: Cryopreserved human hepatocytes are thawed and cultured according to the supplier's instructions to form a confluent monolayer.[6]

-

Incubation: The cultured hepatocytes are incubated with this compound (e.g., 1-10 µM) in a suitable culture medium at 37°C in a humidified incubator with 5% CO2.

-

Sample Collection: At predetermined time points (e.g., 0, 1, 4, 8, and 24 hours), both the culture medium and the cells are collected.

-

Sample Extraction: The medium is typically subjected to solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to concentrate the metabolites and remove interfering substances. The cells are lysed, and the lysate is also extracted.

-

Analytical Method: The extracts are analyzed using high-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS/MS). This allows for the accurate mass measurement of potential metabolites.[1][2]

-

Metabolite Characterization: The identification of metabolites is based on comparing their mass spectra and fragmentation patterns with those of the parent drug and known metabolic pathways. Software tools can assist in predicting and identifying potential biotransformations.[2]

Visualizations

The following diagrams illustrate the metabolic pathways of this compound and a typical experimental workflow for its in-vitro metabolism studies.

Caption: Putative metabolic pathway of this compound.

Caption: Experimental workflow for in-vitro metabolism studies.

Conclusion

The in-vitro metabolism of this compound is characterized by rapid hepatic clearance driven by multiple CYP450 enzymes. The primary biotransformation pathways involve N- and O-dealkylation and hydroxylation, leading to the formation of several metabolites that can be further conjugated. This comprehensive metabolic profile is essential for developing sensitive analytical methods for its detection in biological matrices and for understanding its pharmacokinetic and toxicodynamic properties. Further research may focus on the pharmacological activity of the identified metabolites to fully elucidate the overall toxicological profile of this compound.

References

- 1. scilit.com [scilit.com]

- 2. Frontiers | Biotransformation and kinetics of selected benzimidazole synthetic opioids in human hepatocytes [frontiersin.org]

- 3. Frontiers | Metabolic characterization of the new benzimidazole synthetic opioids - nitazenes [frontiersin.org]

- 4. Metabolic characterization of the new benzimidazole synthetic opioids - nitazenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolic characterization of the new benzimidazole synthetic opioids - nitazenes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. cdn.who.int [cdn.who.int]

Unraveling the Metabolic Fate of Butonitazene in Human Liver Microsomes

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro metabolism of Butonitazene, a potent synthetic opioid of the nitazene (B13437292) class, within human liver microsomes. Understanding the metabolic pathways of novel psychoactive substances is critical for toxicological assessment, clinical management of intoxications, and the development of effective countermeasures. This document summarizes key quantitative data, details experimental protocols from pivotal studies, and visually represents the metabolic transformations and experimental workflows.

Executive Summary

Recent in vitro studies utilizing human liver microsomes (HLM) and human liver S9 fractions have demonstrated that this compound is rapidly metabolized. The primary metabolic routes involve Phase I reactions, including hydroxylation, N-dealkylation, and O-dealkylation, catalyzed predominantly by cytochrome P450 (CYP) enzymes. Specifically, CYP2D6, CYP2B6, and CYP2C8 have been identified as the major hepatic enzymes responsible for its biotransformation. The rapid clearance of this compound suggests a short duration of action for the parent compound, highlighting the importance of identifying its metabolites for analytical detection in forensic and clinical settings.

Quantitative Metabolic Data

The metabolic stability and clearance of this compound have been quantified in human liver microsomes and S9 fractions, indicating a high rate of metabolism. The intrinsic clearance (CLint) is a key parameter for assessing the extent of metabolism by the liver.

| System | Compound | In Vitro Intrinsic Clearance (CLint) (µL/min/mg protein) | Reference Compound | Reference CLint (µL/min/mg protein) | Source |

| Human Liver Microsomes (HLM) | This compound | 309 | Verapamil (B1683045) | 150 | [1][2][3] |

| Human Liver S9 Fraction (HS9) | This compound | 217 | Testosterone (B1683101) | 35 | [1][2][3] |

These data reveal that this compound is metabolized at a rate approximately double that of the control substrate verapamil in human liver microsomes.[1][3] In human liver S9 fractions, its clearance is more than six times that of testosterone.[1][3][4] Such rapid metabolism, with over 95% depletion of the parent compound within 60 minutes of incubation, underscores the liver's significant role in its elimination.[1][2][3]

Key Metabolic Pathways

The metabolism of this compound primarily proceeds through several Phase I reactions. While Phase II metabolites like glucuronides have been reported for other nitazenes, the focus of current research on this compound has been on the initial oxidative transformations.[4]

The putative metabolites identified from in vitro studies include products of:

-

Hydroxylation: The addition of a hydroxyl group to the molecule.

-

Desethylation: The removal of an ethyl group.

-

Dealkylation: The removal of an alkyl group, which can include both N- and O-dealkylation.[1][2][3][5]

-

Combined Reactions: Such as desethylation followed by dealkylation, and desethylation followed by hydroxylation.[1][2][3]

One of the major expected metabolites is 4´-OH-Nitazene, formed through O-dealkylation, which has been detected in human urine samples.[6]

Experimental Protocols

The following sections detail the methodologies employed in the in vitro metabolism studies of this compound.

Incubation with Human Liver Microsomes and S9 Fractions

The metabolic stability of this compound was assessed by incubating the compound with pooled human liver microsomes (HLM) and S9 fractions.[1][2][3]

-

Reagents: this compound, pooled human liver microsomes, human liver S9 fractions, NADPH regenerating system (to initiate the metabolic reaction), and control substrates (verapamil for HLM, testosterone for HS9).[1]

-

Incubation Conditions: this compound was incubated at various concentrations with either HLM or S9 fractions. The reaction was initiated by the addition of the NADPH regenerating system. Samples were taken at multiple time points (e.g., 0, 5, 15, 30, 45, and 60 minutes) to monitor the depletion of the parent compound.[3]

-

Reaction Termination: The metabolic reaction at each time point was stopped, typically by the addition of a cold organic solvent like acetonitrile, which also serves to precipitate proteins.[3]

-

Sample Preparation: Following reaction termination and protein precipitation, the samples were centrifuged, and the supernatant containing the analyte and its metabolites was collected for analysis.[3]

Metabolite Identification and Analysis

The identification and quantification of this compound and its metabolites were performed using advanced analytical techniques.

-

Instrumentation: A liquid chromatography-high resolution tandem mass spectrometry (LC-HRMS/MS) system was used for the qualitative and quantitative analysis of the incubates.[4] Specifically, systems like a Thermo Fisher Orbitrap Exploris 120 LC-HRMS have been utilized.[5]

-

Chromatography: Reversed-phase chromatography was employed for the separation of the parent drug from its metabolites.[4]

-

Data Analysis: Substrate depletion over time was monitored to calculate the metabolic rate and intrinsic clearance.[3] Metabolite identification was performed using software such as Compound Discoverer, which compares the detected ions against a list of theoretical metabolites.[7]

Reaction Phenotyping with Recombinant CYP450 Enzymes

To identify the specific cytochrome P450 enzymes responsible for this compound metabolism, the compound was incubated with a panel of recombinant human CYP enzymes.[1][2][3]

-

Procedure: this compound was incubated individually with different recombinant CYP isozymes (e.g., CYP2D6, CYP2B6, CYP2C8).

-

Analysis: The depletion of this compound was measured after a set incubation period (e.g., 30 minutes).[1][2]

-

Results: Significant depletion of this compound in the presence of specific CYP enzymes indicates their primary role in its metabolism. Studies have shown that CYP2D6, CYP2B6, and CYP2C8 are the major enzymes involved.[1][2] For instance, within 30 minutes of incubation, CYP2D6 was responsible for a 99% depletion of this compound.[1][2]

Visualizations

The following diagrams illustrate the metabolic pathways and experimental workflows described in this guide.

Caption: Phase I metabolic pathways of this compound in human liver microsomes.

Caption: Workflow for in vitro metabolism studies of this compound.

References

- 1. Frontiers | Metabolic characterization of the new benzimidazole synthetic opioids - nitazenes [frontiersin.org]

- 2. Metabolic characterization of the new benzimidazole synthetic opioids - nitazenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolic characterization of the new benzimidazole synthetic opioids - nitazenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scilit.com [scilit.com]

- 6. cdn.who.int [cdn.who.int]

- 7. Human metabolism of four synthetic benzimidazole opioids: isotonitazene, metonitazene, etodesnitazene, and metodesnitazene - PMC [pmc.ncbi.nlm.nih.gov]

Butonitazene: An In-Depth Technical Review of Abuse Potential and Dependence Liability

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the abuse potential and dependence liability of butonitazene, a potent synthetic opioid of the 2-benzylbenzimidazole (nitazene) class. While clinical data in humans remains unavailable, preclinical evidence strongly suggests a significant potential for abuse, analogous to other potent µ-opioid receptor agonists. This document synthesizes findings from in vitro and in vivo studies, detailing experimental protocols and presenting quantitative data to inform research and drug development efforts. A notable gap in the current scientific literature is the absence of specific studies on the dependence liability of this compound, including conditioned place preference and withdrawal syndrome evaluations.

Introduction

This compound is a synthetic opioid belonging to the nitazene (B13437292) class, a group of 2-benzylbenzimidazole derivatives originally synthesized in the 1950s.[1][2][3] Although these compounds were not developed for medicinal use, they have emerged on the illicit drug market, posing a significant public health risk due to their high potency and potential for overdose.[3][4][5] this compound has been identified in forensic casework and is associated with adverse effects typical of opioid intoxication, including respiratory depression.[2][6] This guide focuses on the preclinical pharmacological data that characterizes its abuse potential and inferred dependence liability.

Mechanism of Action: µ-Opioid Receptor Agonism

This compound exerts its pharmacological effects primarily through its activity as a potent agonist at the µ-opioid receptor (MOR).[7] The activation of MOR is the fundamental mechanism underlying the analgesic and euphoric effects of opioids, which also drives their potential for abuse and dependence.

In vitro studies have confirmed that this compound binds to and activates the µ-opioid receptor.[7] Like other potent opioids, the activation of the MOR by this compound also involves the recruitment of β-arrestin-2.[7] This interaction is implicated in some of the adverse effects of opioids, such as respiratory depression and the development of tolerance.[7]

Figure 1: this compound's µ-Opioid Receptor Signaling Pathway.

Abuse Potential

The abuse potential of a substance is its likelihood to be used non-medically, leading to addiction or dependence. Preclinical models are crucial in assessing the abuse potential of new psychoactive substances like this compound.

Drug Discrimination Studies

Drug discrimination assays in animals are a valuable tool to predict the subjective effects of a drug in humans and its abuse liability. In these studies, animals are trained to recognize the interoceptive cues associated with a specific drug.

Experimental Protocol: A two-lever choice method was utilized with eight Sprague-Dawley rats. The animals were trained to discriminate between the effects of subcutaneous injections of 3.2 mg/kg morphine and saline. Once the rats reliably pressed the appropriate lever associated with either the morphine or saline injection, substitution tests with this compound were conducted. This compound was administered subcutaneously at doses ranging from 0.1 to 3.2 mg/kg.[1]

Figure 2: Workflow of the Drug Discrimination Study.

Results: this compound fully substituted for the discriminative stimulus effects of morphine, indicating that it produces similar subjective effects.[1] This is a strong predictor of abuse potential in humans. The potency of this compound in this assay was found to be greater than morphine but less than fentanyl.[1] The effects of this compound were blocked by the opioid antagonist naltrexone (B1662487), confirming the involvement of opioid receptors.[1]

| Compound | ED50 (mg/kg, s.c.) | Potency Ratio (vs. Morphine) | Efficacy |

| Morphine | 3.2 | 1.0 | Full |

| This compound | < 3.2 | > 1.0 | Full |

| Fentanyl | < this compound ED50 | > this compound Potency Ratio | Full |

Table 1: Drug Discrimination Potency of this compound Compared to Morphine and Fentanyl

Dependence Liability

Dependence liability refers to the propensity of a drug to cause physical or psychological dependence, leading to a withdrawal syndrome upon cessation of use.

Current State of Research: A significant finding from a comprehensive review of the literature, including a critical review by the World Health Organization, is the absence of specific studies on the dependence potential of this compound in both experimental animals and humans .[1] Therefore, there is no direct experimental evidence from conditioned place preference (CPP) or withdrawal studies for this specific compound.

Inferred Dependence Liability: Despite the lack of direct studies, the dependence liability of this compound can be inferred from its mechanism of action. As a potent µ-opioid receptor agonist, it is highly likely to produce physical dependence with repeated administration, similar to other opioids like morphine and fentanyl.[7] Chronic activation of µ-opioid receptors leads to neuroadaptive changes that, upon discontinuation of the drug, result in a withdrawal syndrome.

In Vitro and In Vivo Pharmacology

Further pharmacological studies provide context for the abuse potential of this compound.

Receptor Binding and Functional Activity

In vitro studies using rat brain membranes and transfected cells have characterized the binding affinity and functional potency of this compound at opioid receptors.

| Parameter | This compound | Morphine | Fentanyl |

| µ-Opioid Receptor Binding Affinity (Ki) | Similar to Morphine | - | Higher than this compound |

| µ-Opioid Receptor Agonist Potency (EC50) | More potent than Morphine | - | More potent than this compound |

| δ-Opioid Receptor Binding Affinity | Lower than Morphine & Fentanyl | - | - |

| κ-Opioid Receptor Binding Affinity | Lower than Morphine & Fentanyl | - | - |

Table 2: In Vitro Receptor Binding and Functional Activity Profile of this compound

Analgesic Effects

The analgesic properties of this compound have been evaluated in the warm-water tail-flick assay in mice.

Experimental Protocol: Swiss-Webster mice were administered cumulative subcutaneous doses of this compound (0.1 to 10 mg/kg). The analgesic effect was measured as an increase in the latency to withdraw their tail from warm water. A time-course of the peak effect was also determined.[1]

Results: this compound produced a dose-dependent increase in tail-flick latency, indicating an analgesic effect.[1] However, it was less potent than both morphine and fentanyl in producing analgesia.[1] The peak analgesic effects of this compound were observed to last for 90 minutes and returned to baseline by 180 minutes.[1] The opioid antagonist naltrexone blocked the analgesic effects of this compound, confirming that this effect is mediated by opioid receptors.[1]

Conclusion and Future Directions

The available preclinical data strongly indicate that this compound has a significant abuse potential. Its full substitution for morphine in drug discrimination studies is a key piece of evidence suggesting it will produce similar subjective effects and be sought after for non-medical use. As a potent µ-opioid receptor agonist, a high liability for physical dependence is also inferred, though direct experimental evidence is currently lacking.

To provide a more complete risk assessment, future research should prioritize studies on the dependence liability of this compound. Specifically, conditioned place preference studies would provide insight into its rewarding properties, and withdrawal studies would characterize the severity and timeline of the abstinence syndrome. Such data are critical for informing public health responses and the development of potential therapeutic interventions.

References

- 1. cdn.who.int [cdn.who.int]

- 2. regulations.gov [regulations.gov]

- 3. Federal Register :: Schedules of Controlled Substances: Temporary Placement of this compound, Etodesnitazene, Flunitazene, Metodesnitazene, Metonitazene, N-pyrrolidino etonitazene, and Protonitazene in Schedule I [federalregister.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. gov.uk [gov.uk]

- 6. Behavioural Effects and Naloxone Effectiveness With New Synthetic Opioids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

Methodological & Application

Detecting Butonitazene in Biological Matrices: An LC-MS/MS Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butonitazene, a potent novel synthetic opioid (NSO) belonging to the benzimidazole (B57391) class (nitazenes), has emerged as a significant public health concern. Its high potency, comparable to or exceeding that of fentanyl, necessitates sensitive and specific analytical methods for its detection in biological matrices for clinical toxicology, forensic investigations, and drug development research.[1][2] This document provides a detailed application note and protocol for the detection and quantification of this compound in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Pharmacological Signaling Pathway

This compound, like other nitazene (B13437292) analogs, exerts its potent opioid effects primarily as a high-affinity agonist at the mu-opioid receptor (MOR), a G-protein coupled receptor.[3][4] Upon binding, it activates downstream signaling cascades, primarily through the Gi protein pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[1][3] This signaling cascade is responsible for the analgesic and euphoric effects, but also severe adverse effects like respiratory depression.[1][3] Nitazene analogs are also known to engage the β-arrestin2 recruitment pathway.[1][3]

Quantitative Data Summary

The following table summarizes the quantitative parameters for the detection of this compound and other nitazene analogs in whole blood, providing a comparative overview of method performance.